tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of 5-amino-1-propan-2-ylpyrazole, which is then reacted with tert-butyl chloroformate to form the desired carbamate. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate may involve large-scale batch reactions. The process typically includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The purification of the final product is usually achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted carbamates .
Scientific Research Applications
tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate
- Tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate
- Tert-butyl N-(5-amino-1-isopropylpyrazol-3-yl)carbamate
Uniqueness
tert-butyl (5-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-propan-2-ylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-8(12)6-9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOMBDTZUACWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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